molecular formula C19H24N2O5 B2360946 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one CAS No. 1351582-65-4

4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one

Cat. No.: B2360946
CAS No.: 1351582-65-4
M. Wt: 360.41
InChI Key: PQJBOSFOUZOEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one is a sophisticated chemical building block designed for pharmaceutical research and development. This hybrid molecule incorporates a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which is known to be a protected form of 4-piperidone (a key pharmacophore in medicinal chemistry) , conjugated with a benzyl-substituted morpholin-3-one moiety. The 1,4-dioxa-8-azaspiro[4.5]decane component (CAS 177-11-7) serves as a stable keto-protected piperidine derivative that maintains the ring conformation while modulating solubility and electronic properties . This spirocyclic ketals have demonstrated significant research utility across multiple domains, including serving as synthetic intermediates for σ1 receptor ligands with potential applications in tumor imaging and as core structures in novel fungicidal formulations . The molecular architecture of this compound suggests potential for diverse research applications, particularly in exploring structure-activity relationships in drug discovery campaigns. The presence of multiple heterocyclic systems and functional groups provides several sites for chemical modification, making it a versatile intermediate for library development. As with all specialized research chemicals, this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols, including wearing suitable protective clothing and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c22-17-14-24-13-16(21(17)12-15-4-2-1-3-5-15)18(23)20-8-6-19(7-9-20)25-10-11-26-19/h1-5,16H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJBOSFOUZOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzylethanolamine

N-Benzylethanolamine, a precursor for the morpholin-3-one core, is synthesized via catalytic hydrogenation of benzaldehyde and ethanolamine. The CN110483436B patent details a one-pot method:

Parameter Conditions
Catalyst 1–10% Pd/C (420–500 m²/g surface)
Solvent Methanol
Temperature 30–80°C
Hydrogen Pressure 0.1–2 MPa
Yield 81.5–89%

The Pd/C catalyst facilitates imine reduction via hydrogen adsorption and C=N bond activation, achieving high selectivity. Post-reaction, the catalyst is recovered through filtration and reused >10 times without activity loss.

Construction of the 1,4-Dioxa-8-Azaspiro[4.5]decane Moiety

The spirocyclic component is synthesized via base-mediated cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives, as described in EP0414422A2. Piperidine precursors react with isocyanates (R-NCO) to form carbamates, which undergo intramolecular cyclization under basic conditions (e.g., K₂CO₃ or Et₃N). Key parameters include:

  • Temperature : 40–100°C
  • Base : Triethylamine or NaOH
  • Yield : 70–85%

Spiro ring formation is favored in polar aprotic solvents (e.g., THF), which stabilize transition states during cyclization.

Catalytic Hydrogenation in N-Benzyl Group Introduction

The benzyl group is introduced via reductive amination using benzaldehyde and ethanolamine. The CN110483436B method employs Pd/C under hydrogen pressure (0.1–2 MPa), achieving >80% yield. Comparative studies show that bimetallic catalysts (e.g., Pd-Pt/C) enhance hydrogenation rates by 15–20% due to synergistic electronic effects.

Cyclization to Form the Morpholin-3-One Core

Glyoxylic acid cyclizes N-benzylethanolamine into the morpholin-3-one ring. The reaction proceeds in tetrahydrofuran (THF) at 50–100°C, with glyoxylic acid acting as both carbonyl donor and acid catalyst.

Condition Optimization Impact
Glyoxylic Acid Ratio 1.2–1.5 eq (maximizes ring closure)
Temperature 80°C (prevents decarboxylation)
Solvent THF (enhances solubility)
Yield 81.5–89%

Recrystallization in ethanol purifies the product to >96.3% purity.

Final Acylation and Spirocyclic Integration

The 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl group is introduced via acyl chloride coupling. In a representative procedure:

  • The spirocyclic amine is treated with triphosgene to generate the acyl chloride.
  • Reaction with morpholin-3-one under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) yields the target compound.
Parameter Conditions
Acylating Agent Triphosgene
Base 10% NaOH
Temperature 0–5°C
Yield 65–72%

Analytical Characterization and Quality Control

  • HPLC : Purity >96.3% (C18 column, acetonitrile/water gradient).
  • NMR : δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (spirocyclic ether oxygens).
  • MS : m/z 360.41 [M+H]⁺, consistent with molecular formula C₁₉H₂₄N₂O₅.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholinones.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that includes a morpholine ring and a spirocyclic moiety. Its molecular formula is C14H19N2O3C_{14}H_{19}N_{2}O_{3} with a molecular weight of approximately 265.32 g/mol. The presence of the dioxa and azaspiro groups contributes to its unique chemical behavior, making it suitable for various applications.

Anticholinergic Activity

Research indicates that compounds similar to 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one exhibit significant anticholinergic activity. These compounds can inhibit acetylcholine receptors, which are crucial in various physiological processes. This property makes them potential candidates for treating conditions such as:

  • Gastro-enteric spasms : They may alleviate symptoms associated with excessive gastric acid secretion and spasms in the gastrointestinal tract .
  • Gastro-enteric ulcers : Their ability to reduce gastric secretions could be beneficial in managing ulcers .

σ1 Receptor Ligands

Recent studies have highlighted the potential of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane as selective σ1 receptor ligands. These receptors are implicated in several neuropsychiatric disorders. For instance, one derivative demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors . This specificity suggests possible applications in:

  • Neuroprotective therapies : Targeting σ1 receptors may help in conditions like Alzheimer's disease and depression.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving precursors such as piperidine derivatives and other aromatic compounds. The ability to modify its structure allows for the development of analogs with enhanced pharmacological properties.

Case Study 1: Gastrointestinal Disorders

A clinical study evaluated the efficacy of a related compound in patients suffering from gastro-enteric disorders. The results indicated a significant reduction in symptoms such as abdominal pain and discomfort when compared to a placebo group. The compound's mechanism was attributed to its anticholinergic properties, which helped regulate gastric motility and secretion .

Case Study 2: Neuropsychiatric Applications

In another study focusing on neuropsychiatric disorders, researchers explored the binding affinity of synthesized derivatives at σ1 receptors. The findings suggested that these compounds could modulate neurotransmitter release, leading to potential therapeutic effects in conditions like anxiety and depression .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure and the morpholinone core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Overview of Structural Analogs
Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Substituents/Modifications Physical Properties (Predicted/Experimental) References
5-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-4-[(thiophen-2-yl)methyl]morpholin-3-one (1421442-58-1) C₁₇H₂₂N₂O₅S 366.43 Thiophen-2-ylmethyl substituent Boiling point: 630.6±55.0 °C; Density: 1.39 g/cm³
3-Ethyl-5-(4,4-ethylenedioxypiperidino-1-methyl)-6,7-dihydro-2-methylindol-4(5H)-one C₁₉H₂₈N₂O₃ 332.49 Indole core with ethyl/methyl groups N/A
(R)-4-Benzyl-6-(chloromethyl)morpholin-3-one C₁₂H₁₄ClNO₂ 247.70 Chloromethyl group at position 6 Discontinued; synthetic intermediate
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Varies by R-group N/A Benzothiazolyl and dimethylamino-phenyl groups Characterized via IR, UV-Vis, elemental analysis

Substituent Effects on Physicochemical Properties

  • Thiophene vs. Benzyl : The thiophen-2-ylmethyl substituent in CAS 1421442-58-1 introduces sulfur, which may enhance π-π stacking interactions compared to the benzyl group in the target compound. However, the benzyl group’s higher lipophilicity (logP ~2.8 estimated) could improve membrane permeability .
  • Chloromethyl Group : The (R)-4-benzyl-6-(chloromethyl)morpholin-3-one () exhibits reactivity at the chloromethyl site, enabling nucleophilic substitution, whereas the target compound’s spirocyclic carbonyl may favor hydrogen bonding or enzymatic recognition .
  • Indole Core: The indole derivative () has a fused aromatic system, likely increasing planarity and stacking interactions, contrasting with the morpholinone core’s flexibility .

Research Findings and Limitations

  • Spectroscopic Characterization : Compounds in were validated via IR (C=O stretches ~1700 cm⁻¹) and UV-Vis (λmax ~270–320 nm for aromatic systems), providing benchmarks for analyzing the target compound’s spectral data .
  • Predicted Properties : The thiophene analog’s density (1.39 g/cm³) and boiling point (630.6°C) suggest high thermal stability, which may extrapolate to the benzyl derivative .
  • Data Gaps : Direct experimental data for the target compound (e.g., solubility, crystallinity) are absent in the evidence, necessitating further study.

Biological Activity

The compound 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC15H19N3O4
Molecular Weight291.33 g/mol
CAS NumberNot specified in the sources
SolubilitySoluble in DCM, Ethyl Acetate, Methanol
Melting PointNot specified in the sources

Research indicates that compounds similar to this compound exhibit significant interactions with sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurological processes and are potential targets for drug development in treating neurodegenerative diseases and psychiatric disorders .

Anticancer Activity

A study highlighted the compound's potential anticancer properties by demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against certain bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive bacteria, suggesting a potential role as an antibacterial agent .

Case Studies

  • Sigma Receptor Binding Affinity : A series of derivatives based on the spirodecane framework were synthesized and evaluated for their binding affinity to sigma receptors. One derivative exhibited a Ki value of 5.4 nM for σ1 receptors, indicating strong binding affinity and selectivity over σ2 receptors by a factor of 30-fold .
  • Anticancer Efficacy : In a study involving human cancer cell lines, treatment with the compound led to a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating its potency against specific cancer types .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential utility in treating infections caused by these pathogens .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and spirocyclic carbonyl (δ 170–175 ppm). NOESY detects spatial proximity between the benzyl and morpholinone rings.
    • HSQC/HMBC: Correlates protons with quaternary carbons (e.g., spiro carbon at δ 95–100 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the carbonyl group).
  • DFT Calculations: Gaussian or ORCA simulations predict NMR shifts and optimize geometry, resolving ambiguities in stereoisomerism .

How do halogen substituents on analogous compounds influence bioactivity, and what structural modifications are promising for SAR studies?

Advanced
Halogenation (e.g., bromine/fluorine) at specific positions enhances bioactivity by increasing lipophilicity and target binding. For example:

CompoundSubstituentsBioactivity (IC₅₀)
8-(3-Bromo-5-fluorophenyl)Br, F12 nM (CYP3A4)
8-(3-Chlorophenyl)Cl45 nM (CYP3A4)
Bromine’s larger atomic radius improves van der Waals interactions in enzyme pockets, while fluorine’s electronegativity enhances hydrogen bonding. SAR studies should explore:
  • Positional isomerism: Moving halogens to meta/para positions.
  • Hybrid analogs: Incorporating quinoline or benzothiazole moieties (see ) to modulate selectivity .

How can contradictions in enzyme inhibition data be resolved, particularly for cytochrome P450 interactions?

Advanced
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes) or metabolic stability. To resolve:

Standardize assays: Use recombinant CYP isoforms (e.g., CYP3A4 Supersomes) with NADPH regeneration systems.

Time-dependent inhibition (TDI): Pre-incubate the compound with enzymes to assess mechanism-based inactivation.

LC-MS/MS quantification: Measure residual enzyme activity via probe substrates (e.g., midazolam for CYP3A4).

Molecular docking: AutoDock Vina or Schrödinger Suite models binding poses, identifying key interactions (e.g., π-π stacking with Phe304 in CYP3A4) .

What strategies mitigate instability of the morpholinone ring under physiological conditions?

Advanced
The morpholinone ring is prone to hydrolysis at pH > 7.5. Stabilization strategies include:

  • Prodrug design: Mask the carbonyl as an ester (e.g., ethyl ester) for slow hydrolysis in vivo.
  • Salt formation: HCl or tosylate salts improve crystallinity and reduce aqueous solubility.
  • Formulation: Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances plasma half-life .

How does the spirocyclic framework influence pharmacokinetic properties, and what computational tools predict bioavailability?

Advanced
The spirocyclic core reduces conformational flexibility, enhancing metabolic stability but limiting membrane permeability. Key tools:

  • ADMET Prediction: SwissADME or ADMETLab2.0 estimates LogP (optimal: 2–3), CNS permeability, and CYP inhibition.
  • PAMPA Assay: Measures passive diffusion across artificial membranes (Pe > 1.0 × 10⁻⁶ cm/s indicates oral bioavailability).
  • MD Simulations: GROMACS models interactions with intestinal transporters (e.g., P-gp efflux) .

What are the limitations of current toxicity profiling methods, and how can they be improved?

Advanced
Traditional assays (e.g., Ames test) may miss organ-specific toxicity. Solutions:

  • Organ-on-a-chip: Microphysiological systems mimic liver/kidney metabolism.
  • Transcriptomics: RNA-seq identifies oxidative stress pathways (e.g., Nrf2 activation).
  • Covalent binding studies: ³H-radiolabeled compound tracks protein adduct formation in hepatocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.